2-Aminothiazole-4-carboxylic acid hydrobromide 2-Aminothiazole-4-carboxylic acid hydrobromide
Brand Name: Vulcanchem
CAS No.: 112539-08-9
VCID: VC20887351
InChI: InChI=1S/C4H4N2O2S.BrH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H
SMILES: C1=C(N=C(S1)N)C(=O)O.Br
Molecular Formula: C4H5BrN2O2S
Molecular Weight: 225.07 g/mol

2-Aminothiazole-4-carboxylic acid hydrobromide

CAS No.: 112539-08-9

Cat. No.: VC20887351

Molecular Formula: C4H5BrN2O2S

Molecular Weight: 225.07 g/mol

* For research use only. Not for human or veterinary use.

2-Aminothiazole-4-carboxylic acid hydrobromide - 112539-08-9

CAS No. 112539-08-9
Molecular Formula C4H5BrN2O2S
Molecular Weight 225.07 g/mol
IUPAC Name 2-amino-1,3-thiazole-4-carboxylic acid;hydrobromide
Standard InChI InChI=1S/C4H4N2O2S.BrH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H
Standard InChI Key DZRNWHJFOOMUGU-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)N)C(=O)O.Br
Canonical SMILES C1=C(N=C(S1)N)C(=O)O.Br

Chemical Structure and Properties

2-Aminothiazole-4-carboxylic acid hydrobromide is a salt form of 2-aminothiazole-4-carboxylic acid with hydrogen bromide. The compound features a thiazole ring (a five-membered heterocycle containing both sulfur and nitrogen atoms) with an amino group at the 2-position and a carboxylic acid functionality at the 4-position, accompanied by a bromide counterion . The structural characteristics of this compound contribute significantly to its biological activities and chemical reactivity.

Physical and Chemical Characteristics

The compound possesses the following key properties:

PropertyValue
CAS Number112539-08-9
Molecular FormulaC₄H₅BrN₂O₂S
Molecular Weight225.06 g/mol
SMILES NotationNC1=NC(C(=O)O)=CS1.[H]Br
AppearanceCrystalline solid
Purity (Commercial)Typically 95%

The presence of both a basic amino group and an acidic carboxylic acid group gives this compound amphoteric properties, while the hydrobromide salt formation enhances stability and solubility in polar solvents compared to the free acid form . The compound's heterocyclic structure provides multiple sites for potential hydrogen bonding and other intermolecular interactions, which are critical for its biological activity.

Synthesis Methodologies

The synthesis of 2-aminothiazole-4-carboxylic acid hydrobromide typically involves multiple reaction steps with the Hantzsch thiazole synthesis serving as a fundamental approach to construct the core thiazole ring.

Hantzsch Thiazole Synthesis

The primary synthetic route employs the Hantzsch thiazole synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas in the presence of halogenating agents. This method facilitates the construction of the thiazole ring structure with specific functional groups at designated positions. The synthesis of 2-aminothiazole-4-carboxylic acid hydrobromide specifically involves:

  • Reaction of an α-halo ester or α-halo acid with thiourea

  • Cyclization to form the thiazole ring

  • Protonation with hydrobromic acid to form the hydrobromide salt

Alternative Synthetic Approaches

Alternative methods may utilize various catalysts and modified reaction conditions to enhance yield, reduce reaction time, or improve selectivity. These modifications often focus on:

  • Temperature and solvent optimization

  • Use of microwave-assisted synthesis

  • Application of green chemistry principles to reduce environmental impact

  • Employment of solid-phase synthesis for large-scale production

Each synthetic approach offers distinct advantages depending on the desired scale, purity requirements, and available starting materials.

Biological Activities and Pharmacological Applications

2-Aminothiazole-4-carboxylic acid hydrobromide and its derivatives exhibit diverse biological activities that position them as significant compounds in medicinal chemistry research.

Metallo-β-lactamase Inhibition

One of the most promising applications of 2-aminothiazole-4-carboxylic acids is their ability to act as broad-spectrum metallo-β-lactamase (MBL) inhibitors . MBLs are zinc-dependent enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective against bacterial infections. The inhibitory activity of these compounds is based on:

  • Mimicking the anchor pharmacophore features of carbapenem hydrolysate binding

  • Demonstrating potent activity against B1, B2, and B3 classes of MBLs

  • Binding to the active site of MBLs in a manner similar to carbapenem-MBL product complexes

Crystallographic analyses have revealed that 2-aminothiazole-4-carboxylic acid derivatives share a common binding mode with various MBLs, providing crucial insights for structure-based drug design efforts . This binding mode resembles that observed in MBL-carbapenem product complexes, suggesting a mechanistic basis for their inhibitory activity.

Antibiotic Potentiation

In combination studies with antibiotics, 2-aminothiazole-4-carboxylic acid derivatives have demonstrated the ability to restore the efficacy of certain antibiotics against resistant bacterial strains. Specifically:

  • These compounds restore Meropenem activity against MBL-producing bacterial isolates

  • In murine sepsis models, they exhibit favorable synergistic efficacy with Meropenem

  • The compounds demonstrate acceptable pharmacokinetics and safety profiles in preclinical studies

These findings highlight the potential of these compounds as adjunctive therapies to extend the clinical lifespan of important β-lactam antibiotics.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-aminothiazole-4-carboxylic acid hydrobromide and its derivatives is crucial for optimizing their biological activities and developing more potent analogs.

Key Pharmacophore Features

Based on crystallographic and computational studies, several structural features have been identified as essential for the biological activity of these compounds:

  • The thiazole ring serves as a rigid scaffold that positions functional groups in optimal orientation

  • The 2-amino group participates in critical hydrogen bonding interactions with target proteins

  • The 4-carboxylic acid moiety coordinates with metal ions (particularly zinc) in the active sites of metallo-enzymes

  • The hydrobromide salt formation enhances solubility and bioavailability

These structural elements collectively contribute to the binding affinity and specificity of the compounds toward their biological targets.

Structural Modifications and Activity

Various structural modifications have been explored to enhance the activity and pharmacokinetic properties of 2-aminothiazole-4-carboxylic acid derivatives:

ModificationEffect on Activity
Substitution at amino groupModulates binding affinity and selectivity
Esterification of carboxylic acidImproves cell permeability but may reduce metal coordination
Introduction of additional functionalityEnables interaction with secondary binding pockets
Alteration of salt formAffects solubility, stability, and absorption

These structure-activity insights provide valuable guidance for medicinal chemists working to develop optimized derivatives with enhanced potency and improved drug-like properties.

Analytical Characterization

Accurate characterization of 2-aminothiazole-4-carboxylic acid hydrobromide is essential for quality control and structure confirmation in both research and production settings.

Spectroscopic Analysis

Multiple spectroscopic techniques are employed for the identification and structural elucidation of 2-aminothiazole-4-carboxylic acid hydrobromide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and confirm the presence of specific functional groups .

  • Infrared (IR) Spectroscopy: Characteristic absorption bands corresponding to N-H stretching (amino group), C=O stretching (carboxylic acid), and C-S stretching (thiazole ring) confirm the structural components.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns that support structural assignments.

SupplierCatalog IDPurityPackage Size
AChemBlockO3084195%15.000g
VulcanChemVC20887351Not specifiedMultiple options

These commercial sources ensure accessibility for researchers interested in exploring the compound's properties and applications .

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